N-cyclohexyl-3-(2,4-dioxooxazolidin-3-yl)pyrrolidine-1-carboxamide
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Overview
Description
N-cyclohexyl-3-(2,4-dioxooxazolidin-3-yl)pyrrolidine-1-carboxamide is a complex organic compound that features a pyrrolidine ring, an oxazolidinone moiety, and a cyclohexyl group
Mechanism of Action
Target of Action
Pyrrolidine carboxamides, a class of compounds to which this compound belongs, have been recognized as potent direct enoyl-acyl carrier protein reductase inhibitors .
Mode of Action
It is known that pyrrolidine carboxamides inhibit the function of enoyl-acyl carrier protein reductase, a key enzyme in the biosynthesis of mycolic acids .
Biochemical Pathways
By inhibiting enoyl-acyl carrier protein reductase, it likely disrupts the biosynthesis of mycolic acids, essential components of the cell wall in mycobacteria .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
By inhibiting the function of enoyl-acyl carrier protein reductase, it likely disrupts the biosynthesis of mycolic acids, leading to potential antitubercular activities .
Action Environment
The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-3-(2,4-dioxooxazolidin-3-yl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the formation of the oxazolidinone ring can be achieved through the reaction of an amino alcohol with phosgene or its derivatives. The pyrrolidine ring can be introduced via cyclization reactions involving suitable amines and carbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-3-(2,4-dioxooxazolidin-3-yl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at reactive sites within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.
Scientific Research Applications
N-cyclohexyl-3-(2,4-dioxooxazolidin-3-yl)pyrrolidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: The compound can be utilized in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine and oxazolidinone derivatives, such as:
- Pyrrolidine-2,5-diones
- Oxazolidinone-based antibiotics (e.g., linezolid)
- Cyclohexyl-substituted amides
Uniqueness
N-cyclohexyl-3-(2,4-dioxooxazolidin-3-yl)pyrrolidine-1-carboxamide is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
N-cyclohexyl-3-(2,4-dioxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4/c18-12-9-21-14(20)17(12)11-6-7-16(8-11)13(19)15-10-4-2-1-3-5-10/h10-11H,1-9H2,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYHLBNDCGXDRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCC(C2)N3C(=O)COC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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